molecular formula C16H26BN3O2 B8070548 Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B8070548
M. Wt: 303.2 g/mol
InChI Key: YHNZCXBZGYBPEU-UHFFFAOYSA-N
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Description

Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C16H26BN3O2 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Pyrimidines are a significant class of heterocyclic compounds with diverse biological activities. The compound Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is particularly noteworthy due to its potential therapeutic applications. This article explores its biological activity, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • Molecular Formula: C15H22BNO3
  • Molecular Weight: 273.15 g/mol

The presence of both piperidine and dioxaborolane moieties contributes to its unique pharmacological profile.

Pyrimidine derivatives often exhibit their biological effects through interactions with various biological targets. The specific mechanisms for this compound may include:

  • Kinase Inhibition: Pyrimidines can act as kinase inhibitors. For instance, they may inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. This inhibition can lead to reduced cell proliferation and survival in cancerous cells .
  • Antagonism of Receptors: The piperidine component may enhance the compound's ability to interact with neurotransmitter receptors or other cellular targets, potentially influencing neurological pathways .

Biological Activity and Therapeutic Applications

Research indicates that pyrimidine derivatives possess a wide range of biological activities:

  • Anticancer Activity:
    • Pyrimidines have been shown to inhibit cancer cell growth through various pathways. For example, compounds similar to the one have demonstrated efficacy against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting cell cycle progression .
    • A study reported that pyrimidines can selectively target mutated kinases involved in tumor growth, providing a targeted therapeutic approach with potentially fewer side effects compared to traditional chemotherapies .
  • Antimicrobial Properties:
    • Some pyrimidine derivatives exhibit antibacterial and antifungal activities. The structural diversity allows for modifications that enhance efficacy against resistant strains of bacteria .
  • Neurological Effects:
    • Compounds containing piperidine rings have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of pyrimidine derivatives for their anticancer properties. The compound similar to Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- was tested against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
K562 (Leukemia)8.7Cell cycle arrest
HeLa (Cervical)15.0Inhibition of RTK signaling

The results indicated significant anticancer activity across multiple cell lines.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Candida albicans16 µg/mLFungistatic

These findings suggest that the compound possesses potential as an antimicrobial agent.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BN3O2/c1-12-6-8-20(9-7-12)14-18-10-13(11-19-14)17-21-15(2,3)16(4,5)22-17/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNZCXBZGYBPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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